Mutarotase

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Mutarotase can be prepared through various methods, including extraction from natural sources and recombinant DNA technology. The enzyme is commonly extracted from mammalian tissues, such as the liver and kidney, as well as from certain bacteria . The preparation involves homogenizing the tissues, followed by purification steps such as salt fractionation, dialysis, and column chromatography . Recombinant DNA technology allows for the production of this compound in bacterial systems, providing a more efficient and scalable method for industrial production .

Chemical Reactions Analysis

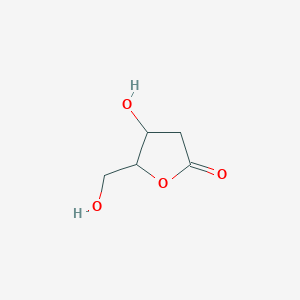

Mutarotase primarily catalyzes the mutarotation of aldoses, which involves the interconversion between the alpha and beta anomers of sugars . This reaction is essential for the proper metabolism of carbohydrates. The enzyme does not typically undergo oxidation, reduction, or substitution reactions. The major products formed from the mutarotation reaction are the alpha and beta anomers of the respective aldose .

Scientific Research Applications

Mutarotase has several scientific research applications across various fields:

Mechanism of Action

Mutarotase catalyzes the interconversion of alpha and beta anomers of aldoses by facilitating the opening and closing of the sugar ring . The enzyme’s active site contains key amino acids, such as glutamic acid and histidine, which act as a catalytic base and acid, respectively . These residues help in the protonation and deprotonation steps required for the mutarotation reaction .

Comparison with Similar Compounds

Mutarotase is similar to other aldose epimerases, such as galactose this compound and fucose this compound . it is unique in its ability to catalyze the interconversion of a wide range of aldoses, including glucose and galactose . Other similar compounds include:

Galactose this compound: Specifically catalyzes the interconversion of alpha and beta anomers of galactose.

Fucose this compound: Catalyzes the interconversion of alpha and beta anomers of fucose.

This compound’s broad substrate specificity and its role in carbohydrate metabolism make it a unique and valuable enzyme in scientific research and industrial applications.

Properties

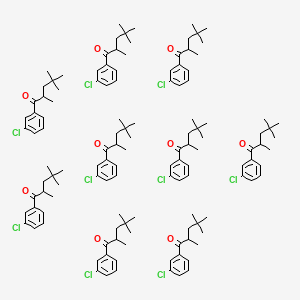

CAS No. |

9031-76-9 |

|---|---|

Molecular Formula |

C126H171Cl9O9 |

Molecular Weight |

2148.8 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-2,4,4-trimethylpentan-1-one |

InChI |

InChI=1S/9C14H19ClO/c9*1-10(9-14(2,3)4)13(16)11-6-5-7-12(15)8-11/h9*5-8,10H,9H2,1-4H3 |

InChI Key |

XNZVUNNBBKCSQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)

![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)

![Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)

![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)

![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)

![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)